
cis-Ned 19
Overview
Description
- Define its chemical structure, synthesis pathways, and biological targets (e.g., if it is a calcium channel modulator, enzyme inhibitor, etc.).
- Cite prior studies on its mechanism of action or therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-Ned 19 involves multiple steps, including the reaction of specific chemical precursors under controlled conditions.
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The compound is synthesized in specialized laboratories following stringent protocols to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : cis-Ned 19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s properties and behavior .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the experimental setup .
Major Products Formed: : The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
cis-Ned 19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used to study the chemical properties and reactivity of NAADP antagonists
Biology: Employed in research on calcium signaling pathways and their role in cellular processes
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation
Industry: Utilized in the development of new chemical probes and tools for research purposes
Mechanism of Action
cis-Ned 19 exerts its effects by inhibiting the binding of nicotinic acid adenine dinucleotide phosphate to its receptor, thereby blocking calcium ion release. This inhibition disrupts calcium signaling pathways, which are crucial for various cellular processes . The compound’s molecular targets include NAADP receptors, and its pathways involve the regulation of intracellular calcium levels .
Comparison with Similar Compounds
Comparison with Analogous Compounds
- Structural Analogs : Compare with compounds sharing its core scaffold (e.g., stereoisomers like trans-Ned 19 or derivatives with modified functional groups).
- Functional Analogs : Evaluate compounds with similar biological activity but divergent structures (e.g., Ned 18 , Ned 20 ).
- Data-Driven Analysis: Pharmacokinetics: Compare bioavailability, half-life, and metabolic stability using HPLC or mass spectrometry data . Binding Affinity: Use NMR or X-ray crystallography to contrast binding modes with targets . Toxicity Profiles: Reference toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to highlight species-specific responses .
Research Findings and Challenges
- Highlight discrepancies in efficacy or selectivity compared to analogs.
- Discuss limitations in existing studies (e.g., lack of in vivo validation or clinical trials).
Tables (Hypothetical Examples)
Compound | IC₅₀ (nM) | Half-life (h) | LogP | Target Protein | Reference |
---|---|---|---|---|---|
cis-Ned 19 | 12.3 | 4.5 | 2.1 | Protein X | Hypothetical [1] |
trans-Ned 19 | 45.6 | 3.2 | 1.8 | Protein X | Hypothetical [2] |
Ned 20 | 8.9 | 6.1 | 2.5 | Protein Y | Hypothetical [3] |
Recommendations
To produce the requested article, the following steps are essential:
Access Primary Literature : Search databases like PubMed, SciFinder, or Reaxys for peer-reviewed studies on This compound and its analogs.
Validate Data Reproducibility : Ensure methods align with guidelines for analytical chemistry (e.g., NMR validation, statistical rigor) .
Leverage Supplementary Material : Include raw datasets, spectral analyses, and dose-response curves as supplementary files .
Biological Activity
Introduction
Cis-Ned 19 is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a molecule known for its role in calcium signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and implications for research and therapeutic applications.
Chemical Characteristics
This compound has the following chemical structure:
- Chemical Name : (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Molecular Formula : C23H28F N3O3
- Purity : ≥97%
This compound functions primarily as a NAADP antagonist. It inhibits calcium release from intracellular stores, which is critical for various cellular functions. The compound has been shown to have a concentration-dependent inhibitory effect on NAADP-mediated calcium release, with an IC50 value of approximately 800 nM for calcium release and 15 μM for [^32P]NAADP binding .
Structure-Activity Relationship
The biological activity of this compound is closely linked to its structural components:
- Fluorine and Carboxylic Acid Groups : These groups are essential for its effectiveness. Modifications to these functional groups can significantly alter the compound's potency .
- Stereoisomerism : The cis form exhibits different biological activities compared to its trans counterpart, particularly in terms of potency and selectivity towards NAADP receptors .
Inhibition of Calcium Signaling
Research indicates that this compound effectively inhibits TCR-mediated calcium flux in primary memory CD4+ T cells. In one study, treatment with this compound resulted in significant inhibition of T cell proliferation at concentrations of 50 and 100 µM .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other related compounds:
Compound | IC50 (Ca²⁺ Release) | IC50 ([^32P]NAADP Binding) | Notes |
---|---|---|---|
This compound | 800 nM | 15 μM | Irreversible antagonist |
trans-Ned 19 | Higher than cis | Not specified | Lower potency compared to cis form |
Ned-20 | >100 μM | Not applicable | No significant inhibition observed |
Case Studies
- Calcium Release Assays : In sea urchin egg homogenates, this compound demonstrated potent inhibition of NAADP-mediated calcium release, confirming its role as a selective antagonist .
- Vascular Studies : this compound was shown to relax aortic rings pre-constricted by norepinephrine (NE), indicating its potential vascular effects. The relative potency was higher compared to trans-Ned 19, suggesting that this compound may have distinct physiological roles .
Implications for Future Research
The unique properties of this compound make it a valuable tool for studying calcium signaling pathways and their implications in various physiological processes. Its ability to selectively inhibit NAADP-mediated signaling opens avenues for exploring therapeutic interventions in conditions where calcium signaling is dysregulated.
Potential Applications
- Cancer Therapy : Targeting calcium signaling pathways may provide new strategies for cancer treatment.
- Neurobiology : Understanding the role of NAADP in neuronal signaling could lead to insights into neurodegenerative diseases.
Properties
IUPAC Name |
(1S,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LSYYVWMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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